11-Decyldocosane

Description

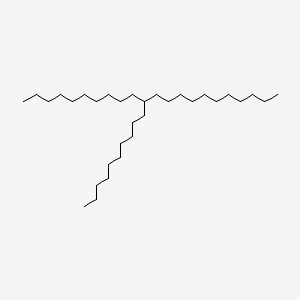

11-Decyldocosane (C₃₂H₆₆) is a branched alkane with a molecular weight of 450.9 g/mol . It is a prominent constituent identified in essential oil extracts of Suaeda aegyptiaca, a halophytic plant. The compound’s abundance varies depending on extraction methods: it constitutes 29.20% in hydrodistillation-hexane extract (HHE) and 13.38% in hydrodistillation-dichloromethane extract (HDE) . Structurally, it features a decyl group (10-carbon chain) attached to the 11th carbon of a docosane backbone (22-carbon chain). Its surface tension is reported as 51.3 mN/m, a critical physical property influencing its industrial applications .

Propriétés

Numéro CAS |

55401-55-3 |

|---|---|

Formule moléculaire |

C32H66 |

Poids moléculaire |

450.9 g/mol |

Nom IUPAC |

11-decyldocosane |

InChI |

InChI=1S/C32H66/c1-4-7-10-13-16-19-22-25-28-31-32(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h32H,4-31H2,1-3H3 |

Clé InChI |

ZTLKOYAJKRWSKL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Decyldocosane typically involves the coupling of decyl and docosane chains. One common method is the Friedel-Crafts alkylation . This reaction involves the use of an alkyl halide (such as decyl chloride) and an aromatic compound (such as docosane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of unsaturated precursors . This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to hydrogenate the double bonds in the precursor molecules, resulting in the formation of the saturated this compound .

Analyse Des Réactions Chimiques

Types of Reactions

11-Decyldocosane primarily undergoes reactions typical of alkanes, such as:

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.

Major Products

Applications De Recherche Scientifique

11-Decyldocosane has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 11-Decyldocosane is largely related to its hydrophobic and non-polar nature. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability . In industrial applications, its long hydrocarbon chain provides excellent lubrication properties and thermal stability .

Comparaison Avec Des Composés Similaires

Key Observations:

Chain Length and Branching :

- This compound (C₃₂) and 11-n-Decyltetracosane (C₃₄) differ in their main carbon chains (22 vs. 24 carbons), with the latter exhibiting a higher molecular weight .

- 2-Methyloctacosane (C₂₉) has a shorter main chain (29 carbons) and a single methyl branch, contrasting with the decyl branch in this compound .

Bioactivity :

- This compound is associated with antioxidant and anti-inflammatory activities in HDE extracts, as demonstrated by DPPH radical scavenging assays (IC₅₀ = 14.2 µg/mL) .

- In contrast, 2-methyloctacosane-rich extracts (CHE) show cytotoxic effects on colorectal cancer cells (Caco-2 and HCT-116), suggesting structure-dependent bioactivity divergence .

Co-Occurring Compounds :

- 1,2-Benzenedicarboxylic acid diisooctyl ester, a plasticizer, dominates HDE (57.87%) but lacks direct bioactivity correlation, highlighting the functional contrast with this compound .

Functional and Industrial Relevance

- Extraction Efficiency: The compound’s yield depends on solvent polarity; non-polar hexane (HHE) favors its extraction (29.20%) compared to dichloromethane (HDE, 13.38%) .

Research Findings and Implications

- Antioxidant Potential: HDE, enriched with this compound, exhibited the highest antioxidant activity (IC₅₀ = 14.2 µg/mL), outperforming CHE and HHE extracts .

- Comparative Cytotoxicity : CHE extracts (dominated by 2-methyloctacosane) showed stronger cytotoxicity (IC₅₀ = 18.5 µg/mL for HCT-116) than HHE or HDE, underscoring the role of branching in bioactivity .

- Structural Analog Gaps : 11-n-Decyltetracosane, though structurally similar to this compound, lacks reported bioactivity data, warranting further comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.